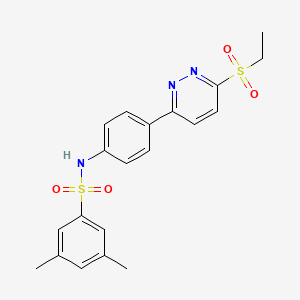
卡巴尼德;1,2,3,4,5-五甲基环戊烷;钌(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is a fascinating organometallic compound that has garnered significant interest in the scientific community This compound is known for its unique structure, which includes a ruthenium ion coordinated to a pentamethylcyclopentane ligand
科学研究应用
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,2,3,4,5-pentamethylcyclopentadiene. One common method includes the use of ruthenium trichloride (RuCl3) as a starting material, which is reacted with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also focus on ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions are common, where the pentamethylcyclopentane ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands such as phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state complexes or metallic ruthenium.
作用机制
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium ion acts as a central metal atom that can form stable complexes with a wide range of ligands. This coordination ability allows the compound to participate in various catalytic cycles and biochemical interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
相似化合物的比较
Similar Compounds
Carbanide;1,2,3,4,5-pentamethylcyclopentane;thorium: This compound has a similar structure but with thorium instead of ruthenium.
1,2,3,4,5-Pentamethylcyclopentadiene: This is the ligand used in the synthesis of the ruthenium complex.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is unique due to its combination of a ruthenium ion with a pentamethylcyclopentane ligand This combination imparts specific catalytic and biochemical properties that are not observed in similar compounds with different metal centers
属性
CAS 编号 |
84821-53-4 |
|---|---|
分子式 |
C22H36Ru |
分子量 |
401.6 |
IUPAC 名称 |
carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) |
InChI |
InChI=1S/2C10H20.2CH3.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6-10H,1-5H3;2*1H3;/q;;2*-1;+2 |
SMILES |
[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Ru+2] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


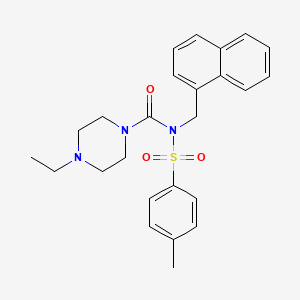
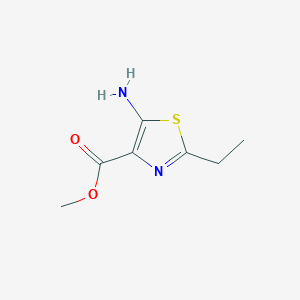
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)
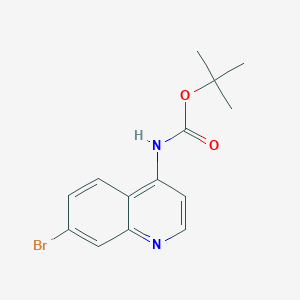
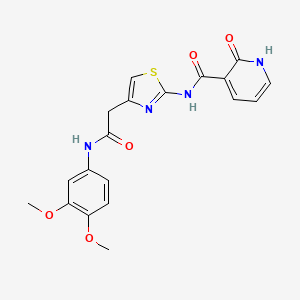

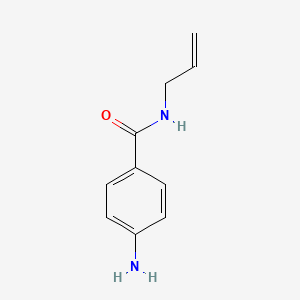
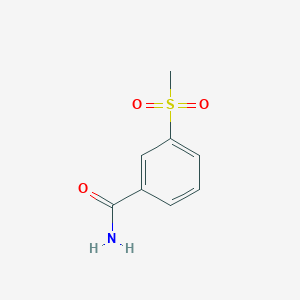


![4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B2418704.png)
![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
